molecular formula C18H18N2O4S2 B2954984 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-88-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2954984
CAS No.: 941901-88-8
M. Wt: 390.47
InChI Key: ANCMWSRXHQGFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonyl acetamide derivative featuring a 5,7-dimethyl-substituted benzo[d]thiazole moiety linked to a 4-methoxyphenylsulfonyl group. Its structural uniqueness lies in the combination of these substituents, which differentiates it from other acetamide derivatives in terms of target specificity and physicochemical behavior.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-8-12(2)17-15(9-11)19-18(25-17)20-16(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCMWSRXHQGFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety, known for its various biological properties, and a sulfonamide group that enhances solubility and bioavailability. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dichloromethane or dimethylformamide under controlled conditions to optimize yield and purity. The general synthetic pathway includes:

  • Formation of the benzo[d]thiazole core from commercially available precursors.
  • Introduction of the sulfonamide group through nucleophilic substitution reactions.
  • Final acetamide formation via acylation reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit potent anticancer activity. For instance, a screening of various thiazole derivatives revealed that specific compounds showed high inhibition rates against several tumor cell lines, including prostate cancer (PC-3) and others targeting tyrosine kinases such as c-Met and EGFR . The structure-activity relationship (SAR) suggests that modifications to the core structure can enhance cytotoxicity.

CompoundTarget Cell LineInhibition Rate (%)
6cPC-385
11bc-Met90
15cEGFR78

The biological activity of this compound may involve the inhibition of specific enzymes or receptors involved in cell signaling pathways. Compounds containing the benzo[d]thiazole moiety have been shown to inhibit protein kinases, which play critical roles in tumor progression and metastasis .

Neuroprotective Effects

In addition to anticancer properties, related compounds have been investigated for neuroprotective effects against oxidative stress-induced neuroinflammation. Studies indicate that these derivatives can attenuate neuronal death by modulating oxidative stress pathways and inhibiting microglial activation . This suggests potential applications in treating neurodegenerative disorders.

Case Studies

  • Antitumor Screening : A study evaluated the cytotoxic effects of various thiazole derivatives on six different tumor cell lines. Compounds were selected based on their high inhibition rates against specific kinases, leading to further investigation into their therapeutic potential .
  • Neuroprotection : Research focused on the neuroprotective capabilities of benzimidazole-containing acetamide derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cells, indicating a promising avenue for drug development in neurodegeneration .

Comparison with Similar Compounds

Anti-Cancer Activity

The compound shares structural similarities with quinazoline-sulfonyl acetamides (e.g., 38–40 in ), which exhibit anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines.

Compound Core Structure Key Substituents IC50 (MTT Assay) Cell Lines Tested Reference
Target Compound Benzo[d]thiazole 4-Methoxyphenylsulfonyl Not reported Not tested
Compound 38 (N-(4-methoxyphenyl)-...) Quinazoline 4-Pyrrolidin-1-ylquinazoline-2-sulfonyl <1 µM HCT-1, MCF-7
Compound 39 (N-(2-methoxyphenyl)-...) Quinazoline 4-Piperidin-1-ylquinazoline-2-sulfonyl <1 µM HT-15, PC-3

Key Insight : The benzo[d]thiazole core may reduce off-target effects compared to quinazoline derivatives, but its anti-cancer efficacy remains to be validated experimentally.

Enzyme Inhibition (MAO-B, BChE)

The benzo[d]thiazole-acetamide scaffold is associated with polypharmacological inhibition of MAO-B and BChE, as seen in (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (IC50 ~0.028 mM for MAO-A) . The target compound’s 4-methoxyphenylsulfonyl group may enhance selectivity for MAO-B over MAO-A due to steric and electronic effects.

Compound Enzyme Target IC50/Selectivity Structural Feature Reference
Target Compound MAO-B/BChE Not reported 4-Methoxyphenylsulfonyl
(R)-N-(Benzo[d]thiazol-2-yl)-... MAO-B/BChE IC50 = 0.028 mM (MAO-A selective) 1-Phenyl-3,4-dihydroisoquinoline
Safinamide MAO-B IC50 = 0.098 µM Fluorobenzyloxy group

Key Insight : The sulfonyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents in safinamide analogs.

Antimicrobial Activity

The 4-methoxyphenylsulfonyl group contrasts with electron-withdrawing substituents (e.g., –Br, –Cl) in antimicrobial acetamides. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (MIC = 13–27 µmol/L) shows enhanced activity due to halogen substituents . The target compound’s methoxy group may reduce antimicrobial potency but improve solubility.

Compound Substituents MIC (µg/mL) Tested Organisms Reference
Target Compound 4-Methoxyphenylsulfonyl Not reported
2-((4-Bromophenyl)amino)-N-(4-(4-Br-phenyl)thiazol-2-yl)acetamide 4-Bromophenyl, thiazolyl 13–27 µmol/L S. aureus, E. coli
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazole, difluorophenyl 8–16 µg/mL (gram+) S. aureus

Key Insight : The lack of halogens in the target compound may limit its antimicrobial efficacy but reduce cytotoxicity risks.

Physicochemical Properties

The molecular weight and substituents influence solubility and bioavailability. For instance, piperazinyl-thiazolyl acetamides (e.g., 13–18 in ) exhibit higher molecular weights (408–438 g/mol) and melting points (269–303°C) compared to the target compound.

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~390 (estimated) Not reported Benzo[d]thiazole, 4-MeO-sulfonyl
Compound 13 () 422.54 289–290 Piperazinyl, p-tolylthiazolyl
Compound 47 () ~450 (estimated) Not reported Benzo[d]thiazole, difluorophenyl

Key Insight : The target compound’s lower molecular weight and methoxy group may enhance solubility compared to piperazinyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.